Ethyl Methanethiosulfonate

GABA receptor pharmacology SCAM anesthetic binding site mapping

Ethyl Methanethiosulfonate (EMTS, CAS 2043-76-7) is a neutral, non-charged methanethiosulfonate (MTS) reagent that reacts specifically and rapidly with thiol groups to form mixed disulfides. EMTS belongs to the class of sulfhydryl-specific probes widely used in substituted cysteine accessibility method (SCAM) studies, ion channel functional mapping, and protein structural biology.

Molecular Formula C3H8O2S2
Molecular Weight 140.23 g/mol
CAS No. 2043-76-7
Cat. No. B019338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Methanethiosulfonate
CAS2043-76-7
SynonymsMethanesulfonothioic Acid S-Ethyl Ester;  EMTS; 
Molecular FormulaC3H8O2S2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCCSS(=O)(=O)C
InChIInChI=1S/C3H8O2S2/c1-3-6-7(2,4)5/h3H2,1-2H3
InChIKeyIZAYCFBWPSFFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Methanethiosulfonate (EMTS) CAS 2043-76-7: Neutral, Membrane-Permeable MTS Reagent for Cysteine Modification Studies


Ethyl Methanethiosulfonate (EMTS, CAS 2043-76-7) is a neutral, non-charged methanethiosulfonate (MTS) reagent that reacts specifically and rapidly with thiol groups to form mixed disulfides [1]. EMTS belongs to the class of sulfhydryl-specific probes widely used in substituted cysteine accessibility method (SCAM) studies, ion channel functional mapping, and protein structural biology. Unlike its charged MTS counterparts (e.g., MTSEA, MTSET, MTSES), EMTS freely permeates cell membranes and exhibits significantly greater aqueous stability, with a hydrolysis half-life exceeding 24 hours at neutral pH compared to 10–20 minutes for charged MTS reagents .

Why Generic Substitution Among MTS Reagents Fails: Critical Differences in Charge, Permeability, and Functional Outcome


Methanethiosulfonate reagents are not interchangeable. Substituting EMTS with a charged analog such as MTSEA, MTSET, or MTSES fundamentally alters experimental design and interpretability due to differences in membrane permeability, electrostatic effects at the target site, and hydrolytic stability. Charged MTS reagents cannot passively diffuse across lipid bilayers and require intracellular application techniques for cytoplasmic targets, whereas neutral EMTS readily permeates cell membranes [1]. Furthermore, the electrostatic environment of a cysteine residue significantly modulates reaction rates with charged MTS reagents, confounding quantitative accessibility measurements [1]. Even among neutral MTS reagents, alkyl chain length dictates functional outcomes: as demonstrated below, ethyl-MTS and n-propyl-MTS exhibit a stark "cut-on" in their ability to overlap anesthetic binding sites [2].

Ethyl Methanethiosulfonate (EMTS) Quantitative Differentiation Evidence vs. MTS Analogs


Ethyl-MTS Uniquely Increases Etomidate Modulation in GABA Receptors Without Altering Baseline GABA Sensitivity

In a direct head-to-head comparison using voltage-clamp electrophysiology on α1β3M286Cγ2L GABAA receptors expressed in Xenopus oocytes, ethyl-MTS modification uniquely increased etomidate modulation of GABA-activated currents, whereas methyl-MTS had no effect and n-propyl-MTS (and larger alkyl-MTS reagents) caused persistent increases in baseline GABA sensitivity and decreased etomidate modulation [1].

GABA receptor pharmacology SCAM anesthetic binding site mapping

EMTS Hydrolytic Stability: >24-Hour Half-Life vs. 10–20 Minutes for Charged MTS Reagents

Neutral MTS reagents such as EMTS hydrolyze slowly in aqueous solution at neutral pH, with a half-life >24 hours. In contrast, positively charged MTSEA (half-life ~15 min), positively charged MTSET (half-life ~10 min), and negatively charged MTSES (half-life ~20 min) hydrolyze rapidly under identical conditions (pH 7.5, room temperature) [1].

aqueous stability experimental reproducibility membrane permeability

EMTS Modification Preserves Native Protein Function: Functional Integrity of SERCA After Cysteine Ethylation

When the 110 kDa sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) was modified with ¹³C-ethylmethanethiosulfonate (¹³C-EMTS) for solid-state NMR analysis, the ethyl-group modification did not perturb the enzyme's function. The modified SERCA retained its native catalytic activity and conformational cycling, as evidenced by well-resolved ¹³C-¹³C correlation spectra that enabled structural state imaging without functional interference [1].

solid-state NMR membrane protein structural biology functional preservation

Ethyl Methanethiosulfonate (EMTS) Research Application Scenarios: Where Neutral, Stable MTS Reagents Provide Definitive Advantage


Precise Anesthetic Binding Site Mapping in Ligand-Gated Ion Channels

Based on the quantitative differentiation established in Section 3, EMTS enables precise distance mapping between anesthetic binding pockets and engineered cysteine residues. The intermediate S-ethyl appendage labels β3M286C without overlapping the etomidate binding site, providing a 1.7–3.0 Å distance constraint that methyl-MTS (too small to define a cut-on) and n-propyl-MTS (sterically overlaps and alters function) cannot provide [1]. This application is critical for structure-guided drug design targeting GABAA receptors.

Intracellular Cysteine Accessibility Studies in Live Cells Without Microinjection

EMTS is membrane-permeable, enabling extracellular application for modification of intracellular cysteine residues in intact cells. This contrasts with charged MTS reagents (MTSEA, MTSET, MTSES), which require intracellular delivery via microinjection or patch pipette. The >24-hour aqueous half-life of EMTS (vs. 10–20 min for charged analogs) also simplifies experimental logistics, allowing extended incubation times without reagent degradation [1].

Functional-State Imaging of Large Membrane Proteins by Solid-State NMR

For ssNMR studies of difficult-to-express mammalian membrane proteins (e.g., SERCA, GPCRs), EMTS provides a post-translational cysteine-ethylation strategy that preserves native protein function while introducing NMR-observable ¹³C labels [1]. This approach avoids the functional perturbations common with maleimide-based reagents and enables imaging of conformational states along the catalytic cycle.

SCAM Experiments Requiring Stoichiometric, Reversible Thiol Modification

EMTS reacts stoichiometrically with accessible cysteine thiols and the resulting mixed disulfide is reversible upon addition of DTT or β-mercaptoethanol [1]. This property is essential for SCAM studies where labeling reversibility is required to confirm specificity and for sequential accessibility mapping protocols. The fast reaction kinetics (second-order rate constants >10³ M⁻¹s⁻¹) enable complete modification within minutes at sub-millimolar concentrations.

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